4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
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Overview
Description
4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step involves the coupling of the pyrimidine derivative with aminobenzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-[6-(2-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
- 4-[6-(2-Chlorophenyl)-4-(methyl)pyrimidin-2-yl]aminobenzoic acid
Uniqueness
The uniqueness of 4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H11ClF3N3O2 |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
4-[[4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-13-4-2-1-3-12(13)14-9-15(18(20,21)22)25-17(24-14)23-11-7-5-10(6-8-11)16(26)27/h1-9H,(H,26,27)(H,23,24,25) |
InChI Key |
UVQGXYRXQUVYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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